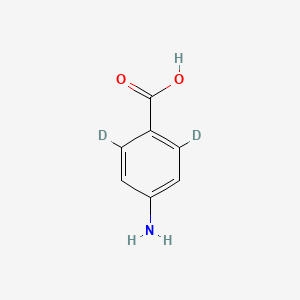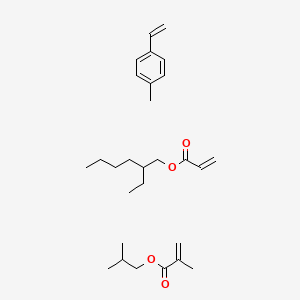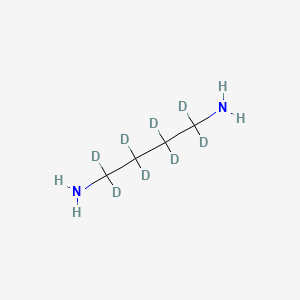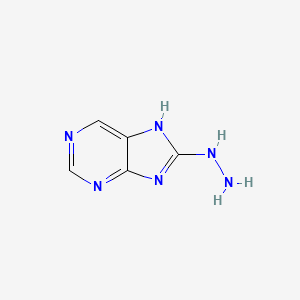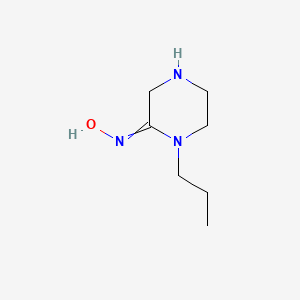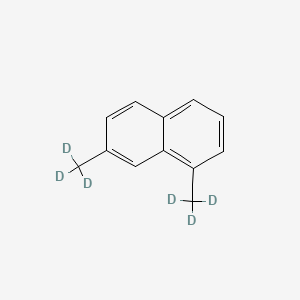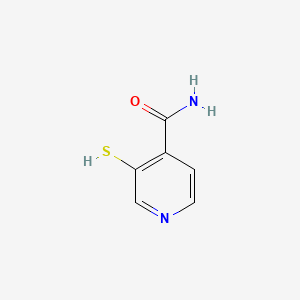
10-Deacetyl-7,10,13-trimethyl Baccatin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Taxus species) . This compound is a crucial intermediate in the synthesis of paclitaxel and other anti-cancer molecules . It is known for its role in the semi-synthesis of Taxol, a widely used chemotherapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III can be synthesized through various methods. One common approach involves the extraction of 10-Deacetyl Baccatin III from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to achieve high yields. The extracted 10-Deacetyl Baccatin III is then subjected to further chemical modifications to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from renewable sources like Taxus needles, followed by chemical synthesis. The process includes optimizing extraction conditions such as temperature, extraction time, and particle size to maximize yield . Additionally, whole-cell catalytic bioprocesses have been developed to enhance the production efficiency .
化学反应分析
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other valuable compounds like paclitaxel.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetyl-CoA, which is used in the acetylation process to convert it into baccatin III . Other reagents include oxidizing and reducing agents that facilitate the necessary chemical transformations.
Major Products Formed
The major product formed from the reactions involving this compound is baccatin III, which is a key intermediate in the synthesis of paclitaxel . This compound is further modified to produce paclitaxel and other anti-cancer drugs .
科学研究应用
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
作用机制
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of paclitaxel include tubulin, a protein that forms the structural component of microtubules .
相似化合物的比较
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific chemical structure and role in the synthesis of paclitaxel. Similar compounds include:
10-Deacetyl Baccatin III: The parent compound from which this compound is derived.
Baccatin III: A closely related compound that is also an intermediate in the synthesis of paclitaxel.
Paclitaxel: The final product synthesized from this compound, used as an anti-cancer drug.
These compounds share similar biosynthetic pathways and chemical properties but differ in their specific roles and applications.
属性
CAS 编号 |
1584118-06-8 |
|---|---|
分子式 |
C32H42O10 |
分子量 |
586.678 |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChI 键 |
BTELCIXZLACDFF-JEODMRCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
同义词 |
Trimethoxy 10-DAB III |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


